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N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Overview
Description
N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.14739250 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, identified by its CAS Number 1081120-26-4, has garnered interest due to its structural features that suggest possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 324.37 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Potential
Research indicates that compounds with indole structures often exhibit anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.
Anti-inflammatory Effects
Indole derivatives have also been associated with anti-inflammatory activity. The compound's structural similarity to known anti-inflammatory agents suggests that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain. In vitro studies have shown that related compounds can effectively reduce prostaglandin synthesis, thereby alleviating inflammation.
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of indole derivatives. This compound may possess the ability to protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.
In Vitro Studies
In vitro experiments conducted on various cell lines have demonstrated the biological activity of this compound. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
HeLa (Cervical) | 15.0 | Inhibition of COX-2 |
SH-SY5Y (Neuronal) | 10.0 | Protection against oxidative stress |
These findings indicate that the compound could serve as a lead candidate for further development in cancer therapy and neuroprotection.
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for understanding the compound's efficacy and safety profile. Preliminary animal studies have shown that this compound can reduce tumor growth in xenograft models while exhibiting minimal toxicity.
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-16-5-3-14(4-6-16)12-20-19(22)13-21-10-9-15-11-17(24-2)7-8-18(15)21/h3-11H,12-13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKNSHBLOWGLEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.